molecular formula C13H18N2O2S2 B3071738 4-isothiocyanato-N,N-dipropylbenzenesulfonamide CAS No. 101265-24-1

4-isothiocyanato-N,N-dipropylbenzenesulfonamide

Cat. No.: B3071738
CAS No.: 101265-24-1
M. Wt: 298.4 g/mol
InChI Key: IWSUGUXJYZFGGX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-isothiocyanato-N,N-dipropylbenzenesulfonamide typically involves the reaction of N,N-dipropylbenzenesulfonamide with thiophosgene. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the isothiocyanate group . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Isothiocyanato-N,N-dipropylbenzenesulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Isothiocyanato-N,N-dipropylbenzenesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-isothiocyanato-N,N-dipropylbenzenesulfonamide involves the reactivity of the isothiocyanate group with nucleophilic sites on proteins and other biomolecules. This reactivity allows the compound to form covalent bonds with target molecules, thereby modifying their structure and function. The molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

4-Isothiocyanato-N,N-dipropylbenzenesulfonamide can be compared with other isothiocyanate-containing compounds, such as:

    Phenyl isothiocyanate: A simpler isothiocyanate used in peptide sequencing and synthesis.

    Allyl isothiocyanate: Known for its presence in mustard oil and its use as a flavoring agent and antimicrobial compound.

    Benzyl isothiocyanate: Used in cancer research for its potential anticancer properties.

The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and applications in proteomics and medicinal chemistry .

Properties

IUPAC Name

4-isothiocyanato-N,N-dipropylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2S2/c1-3-9-15(10-4-2)19(16,17)13-7-5-12(6-8-13)14-11-18/h5-8H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWSUGUXJYZFGGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)N=C=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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